![molecular formula C13H17BClFO3 B6297418 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester CAS No. 1628684-12-7](/img/structure/B6297418.png)
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
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Overview
Description
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.54 .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound, being an organoboron reagent, can be used in SM coupling conditions . Protodeboronation of pinacol boronic esters, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides or triflates .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many synthetic pathways in organic chemistry . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, which can be advantageous for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, it’s recommended to store the compound at a temperature between 2-8°C .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester in lab experiments is its versatility. It can be used as a catalyst in a variety of reactions, making it an ideal reagent for a variety of purposes. In addition, this compound is relatively non-toxic and non-carcinogenic, making it a safe reagent to use in the lab.
However, there are some limitations to using this compound in the lab. It is not a very stable compound and can decompose if exposed to heat or light. In addition, this compound is sensitive to moisture and must be stored in a dry environment. Finally, this compound can react with a variety of substrates, so care must be taken to ensure that it does not react with the substrate being studied.
Future Directions
There are a number of potential future directions for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester. One potential direction is to further explore its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, this compound could be used in the development of new analytical reagents and probes. Finally, this compound could be used to develop new polymers and plastics.
Synthesis Methods
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is synthesized from 6-chloro-2-fluoro-3-methoxyphenylboronic acid (6CFMPA) and pinacol. The reaction is typically carried out in anhydrous conditions in the presence of a base, such as potassium carbonate, to facilitate the formation of the pinacol ester. The reaction is typically carried out at room temperature and is complete within a few hours. The product is a white solid that can be easily isolated and purified.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a versatile reagent that has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of a variety of organic compounds, including aromatic compounds, heterocycles, and carboxylic acids. It has also been used as a catalyst in the synthesis of polymers, such as polyamides and polyesters. In addition, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers and plastics. Finally, this compound has been used in the synthesis of various analytical reagents and probes.
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOKWPJETUXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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